1,8-Naphthyridin-3-amine dihydrochloride
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Overview
Description
1,8-Naphthyridin-3-amine dihydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and photochemical properties. This compound is part of the broader class of 1,8-naphthyridines, which are known for their applications in medicinal chemistry, materials science, and as ligands in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8-Naphthyridin-3-amine dihydrochloride can be synthesized through various methods, including multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under an air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and eco-friendly approaches. These methods aim to maximize yield while minimizing environmental impact. The use of multicomponent reactions and metal-catalyzed processes are particularly favored in industrial settings due to their efficiency and atom economy .
Chemical Reactions Analysis
Types of Reactions: 1,8-Naphthyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the use of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) in multicomponent reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, trisubstituted 2-amino-1,8-naphthyridines can be synthesized via multicomponent reactions .
Scientific Research Applications
1,8-Naphthyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,8-naphthyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it can form complexes with metal ions, leading to quenching of fluorescence emission . Additionally, its biological activities are supported by its ability to interact with various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
1,8-Naphthyridin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring structure and exhibit distinct chemical and biological properties.
Hybrid Pharmacophores: Compounds that combine 1,8-naphthyridine with other pharmacophores, such as β-lactams, have shown enhanced biological activities.
The uniqueness of this compound lies in its diverse applications and the ability to undergo various chemical reactions, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
1,8-naphthyridin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.2ClH/c9-7-4-6-2-1-3-10-8(6)11-5-7;;/h1-5H,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHMNKRHNCZABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2N=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2418726-84-6 |
Source
|
Record name | 1,8-naphthyridin-3-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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